molecular formula C20H16 B8683495 Naphthalene, 1-(2-methyl-1H-inden-4-yl)- CAS No. 153733-80-3

Naphthalene, 1-(2-methyl-1H-inden-4-yl)-

Cat. No. B8683495
M. Wt: 256.3 g/mol
InChI Key: CAYKGPJSXROKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06963017B2

Procedure details

1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture was extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl.[CH2:4]1[CH2:8]O[CH2:6][CH2:5]1.CO>>[CH3:6][C:5]1[CH2:8][C:4]2[C:8]([CH:4]=1)=[C:4]([C:5]1[C:6]3[C:5](=[CH:6][CH:8]=[CH:4][CH:5]=3)[CH:4]=[CH:8][CH:6]=1)[CH:8]=[CH:6][CH:5]=2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
( 16 )
Quantity
12 g
Type
reactant
Smiles
Name
THF methanol
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until the pH was 1
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted a number of times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours on a water separator
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
WASH
Type
WASH
Details
The solid residue was washed with a little pentane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC=1CC2=CC=CC(=C2C1)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.